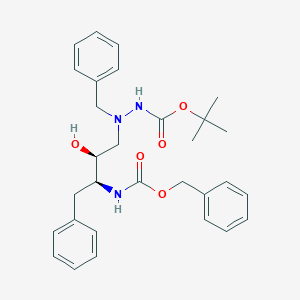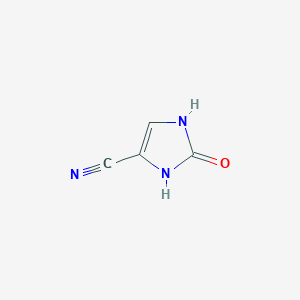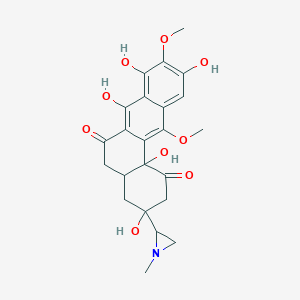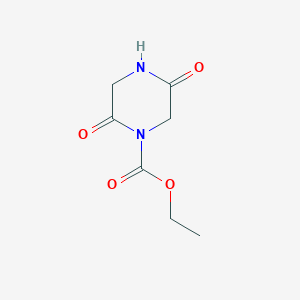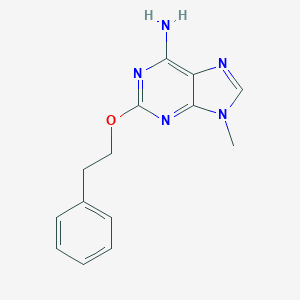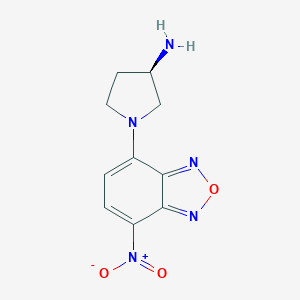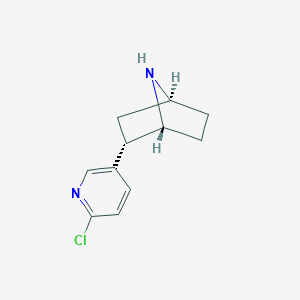
(+)-Epibatidine
描述
(+)-Epibatidine: is a potent alkaloid originally isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor. This compound has garnered significant interest due to its unique structure and potent biological activity, particularly its analgesic properties, which are significantly more potent than morphine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Epibatidine is complex and involves multiple steps. One of the most notable synthetic routes was developed by the chemist K.C. Nicolaou. The synthesis begins with the formation of a pyridine ring, followed by the construction of the azabicyclo[2.2.1]heptane core. Key steps include:
Formation of the Pyridine Ring: This is typically achieved through a condensation reaction involving a suitable aldehyde and ammonia.
Construction of the Azabicyclo[2.2.1]heptane Core: This involves a series of cyclization reactions, often utilizing reagents such as lithium diisopropylamide (LDA) and various protecting groups to ensure the correct formation of the bicyclic structure.
Final Coupling and Deprotection: The final steps involve coupling the pyridine ring with the azabicyclo[2.2.1]heptane core and removing any protecting groups to yield this compound.
Industrial Production Methods: Industrial production of this compound is not common due to its complex synthesis and the availability of more easily synthesized analogs. the principles of its synthesis can be applied on a larger scale with appropriate modifications to improve yield and efficiency.
化学反应分析
Types of Reactions:
Oxidation: (+)-Epibatidine can undergo oxidation reactions, particularly at the nitrogen atom in the azabicyclo[2.2.1]heptane core. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can be used to modify the pyridine ring, often using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyridine ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives of the pyridine ring.
Substitution: Nitrated or halogenated derivatives of the pyridine ring.
科学研究应用
Chemistry: (+)-Epibatidine is used as a model compound in synthetic organic chemistry to develop new synthetic methodologies and understand reaction mechanisms.
Biology: In biological research, this compound is used to study the function of nicotinic acetylcholine receptors due to its high affinity for these receptors.
Medicine: The most significant application of this compound is in medicinal chemistry, where it serves as a lead compound for the development of new analgesics. Its potent analgesic properties have inspired the synthesis of numerous analogs with improved safety profiles.
Industry: While not widely used industrially, the principles of its synthesis and its biological activity have implications for the development of new pharmaceuticals and agrochemicals.
作用机制
(+)-Epibatidine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. It binds with high affinity to these receptors, particularly the α4β2 subtype, leading to the activation of these receptors and subsequent analgesic effects. The binding of this compound to nicotinic acetylcholine receptors results in the opening of ion channels, allowing the influx of cations such as sodium and calcium, which leads to neuronal depolarization and the transmission of pain signals.
相似化合物的比较
Nicotine: Like (+)-Epibatidine, nicotine also binds to nicotinic acetylcholine receptors but with lower affinity and potency.
Cytisine: Another alkaloid that binds to nicotinic acetylcholine receptors, used as a smoking cessation aid.
Anatoxin-a: A potent agonist of nicotinic acetylcholine receptors, derived from cyanobacteria.
Uniqueness: this compound is unique due to its exceptionally high affinity for nicotinic acetylcholine receptors and its potent analgesic properties. Unlike nicotine and cytisine, this compound’s structure includes a bicyclic azabicyclo[2.2.1]heptane core, which contributes to its high receptor affinity and potency.
属性
IUPAC Name |
(1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8-,9+,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPRAJRHRHZCQQ-UTLUCORTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1N2)C3=CN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401176872 | |
| Record name | (1S,2S,4R)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152378-30-8 | |
| Record name | (1S,2S,4R)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152378-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2S,4R)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Epibatidine-L-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


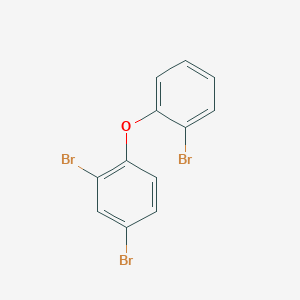
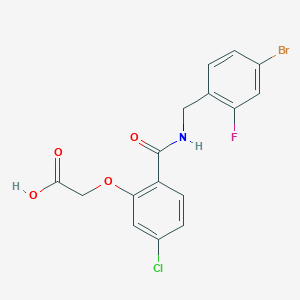
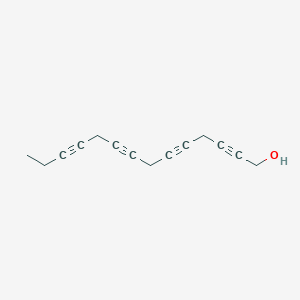

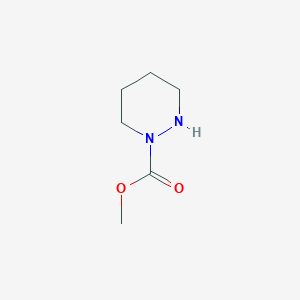
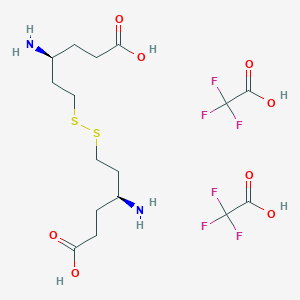
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B114368.png)

